molecular formula C4H6N4O2 B13106350 5-Nitro-1,4-dihydropyrimidin-4-amine

5-Nitro-1,4-dihydropyrimidin-4-amine

Cat. No.: B13106350
M. Wt: 142.12 g/mol
InChI Key: KUNWUFOLXNPFMH-UHFFFAOYSA-N
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Description

5-Nitro-1,4-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are characterized by a pyrimidine ring that has been partially hydrogenated, resulting in a dihydropyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction can be catalyzed by various catalysts such as etidronic acid, which has been shown to be efficient in producing nitro dihydropyrimidine derivatives . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process by reducing reaction times and increasing yields .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with varying biological activities.

    Substitution: The nitro group can be substituted with other functional groups to modify its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

5-Nitro-1,4-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Nitro-1,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Nitro-1,4-dihydropyrimidin-4-amine include:

  • 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones
  • Quinazolin-4(3H)-ones
  • 1,4-Dihydropyridines

Uniqueness

This compound is unique due to the presence of both a nitro group and an amine group on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-nitro-1,4-dihydropyrimidin-4-amine

InChI

InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7)

InChI Key

KUNWUFOLXNPFMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(N=CN1)N)[N+](=O)[O-]

Origin of Product

United States

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